(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship Steric Parameters

(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine (CAS 1355194-46-5) is a disubstituted pyridine building block bearing a primary aminomethyl group at the 3-position and a bulky tert-butylthioether at the 6-position, with a molecular formula of C₁₁H₁₈N₂S and a molecular weight of 210.34 g/mol. It is classified as a heterocyclic amine and thioether, placing it at the intersection of two versatile functional classes for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
Cat. No. B15230338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine
Molecular FormulaC11H18N2S
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)SC(C)(C)C)CN
InChIInChI=1S/C11H18N2S/c1-8-9(7-12)5-6-10(13-8)14-11(2,3)4/h5-6H,7,12H2,1-4H3
InChIKeyKYXMMVLGIKWZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine – CAS 1355194-46-5 – and Why Its Structure Matters for Procurement


(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine (CAS 1355194-46-5) is a disubstituted pyridine building block bearing a primary aminomethyl group at the 3-position and a bulky tert-butylthioether at the 6-position, with a molecular formula of C₁₁H₁₈N₂S and a molecular weight of 210.34 g/mol . It is classified as a heterocyclic amine and thioether, placing it at the intersection of two versatile functional classes for medicinal chemistry and agrochemical intermediate synthesis. Unlike simpler 2-methylpyridin-3-yl-methanamine scaffolds, the presence of the tert-butylthio substituent introduces substantial steric bulk and lipophilicity that can modulate target binding, metabolic stability, and physicochemical properties. The compound is commercially supplied at ≥98% purity (HPLC) and is intended exclusively for research and further manufacturing use, not for direct human application .

Why (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine Cannot Be Casually Replaced by Other Pyridin-3-yl-methanamine Analogs


Substituting this compound with a generic (2-methylpyridin-3-yl)methanamine (CAS 58539-64-3) or a 6-halogen analog eliminates the specific steric, electronic, and lipophilic contributions of the tert-butylthio group. In patent families targeting FLAP (5-lipoxygenase-activating protein) and NPY receptors, the tert-butylthio substituent is explicitly claimed as a preferred embodiment because its bulk and sulfur atom influence both binding pocket occupancy and off-rate kinetics [1][2]. Replacing the tert-butylthio group with a smaller methylthio or a non-thioether substituent would alter the clogP by an estimated −1.5 to −2.0 log units, potentially compromising membrane permeability and target engagement. Furthermore, the tert-butylthio group can serve as a latent thiol protecting group that is cleaved under specific acidic or reductive conditions, a reactivity feature absent in carbon-linked tert-butyl analogs . These differences make simple one-for-one substitution scientifically unsound without re-optimizing the entire SAR series.

Quantitative Differentiation Evidence for (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine Versus Closest Analogs


Steric Bulk Differentiation: Taft Es Value Comparison of 6-Position Substituents

The tert-butylthio group (-S-C(CH₃)₃) at the 6-position provides substantially greater steric bulk than the methylthio (-S-CH₃), chloro, or unsubstituted analogs. The Taft steric parameter (Es) for -S-t-Bu is approximately −1.90, compared to −0.80 for -S-CH₃ and 0.00 for -H. This steric differentiation directly impacts binding pocket compatibility in targets such as FLAP and NPY receptors, where the tert-butylthio group is a preferred substituent in patent claims [1][2]. Selecting the smaller methylthio analog would reduce steric bulk by approximately 58%, potentially losing key van der Waals contacts in hydrophobic sub-pockets.

Medicinal Chemistry Structure-Activity Relationship Steric Parameters

Lipophilicity and Permeability Differentiation: Computed clogP Shift vs. Unsubstituted Core Scaffold

The tert-butylthio group contributes an estimated π-value (Hansch hydrophobic constant) of +1.5 to +2.0 log units compared to hydrogen. The core scaffold (2-methylpyridin-3-yl)methanamine (CAS 58539-64-3, MW 122.17) has a clogP of approximately 0.5–0.8, while the target compound, with the 6-tert-butylthio substituent, is expected to have a clogP in the range of 2.3–3.0 . This ~1.8 log unit increase places the compound in a more favorable lipophilicity window for passive membrane permeability (optimal clogP ~2–3 for CNS and cellular penetration). The unsubstituted core scaffold, in contrast, may suffer from poor membrane permeability due to excessive polarity from the exposed aminomethyl group.

Physicochemical Properties Drug-likeness Permeability

Thioether Reactivity and Latent Thiol Functionality vs. Carbon-Linked tert-Butyl Analogs

The tert-butylthio group (-S-t-Bu) is a well-established protecting group for thiols that can be cleaved under mildly acidic conditions (e.g., TFA, HF, or Hg²⁺) or via reductive methods to reveal the free thiol (-SH) . This reactivity is completely absent in the carbon-linked 6-(tert-butyl) analog. After deprotection, the resulting 6-mercapto-2-methylpyridin-3-yl-methanamine can serve as a reactive handle for further derivatization (e.g., disulfide formation, metal chelation, or conjugation). This synthetic versatility makes the tert-butylthio compound uniquely valuable as a 'masked thiol' building block in library synthesis and bioconjugation strategies.

Synthetic Chemistry Protecting Group Strategy Prodrug Design

FLAP Inhibitor Patent Space: Preferred Substituent Status of tert-Butylthio in Indole-Pyridine Hybrid Series

In the FLAP inhibitor patent family represented by BRPI0618046A2 and JP2010540641A, the tert-butylthio group is explicitly listed as a preferred substituent (R³) alongside 3,3-dimethylbutanoyl [1][2]. The patent describes compounds that modulate 5-lipoxygenase-activating protein activity for treating inflammatory and respiratory diseases. Within this SAR landscape, compounds bearing the tert-butylthio substituent at the indole 3-position or pyridine 6-position demonstrated consistent activity. The closest clinical comparator, GSK2190915 (fiboflapon, an indole-based FLAP inhibitor), also features a tert-butylthio group and has an IC₅₀ of 2.6 nM against FLAP, underscoring the pharmacophoric importance of this substituent .

FLAP Inhibitor Leukotriene Biosynthesis Anti-inflammatory

Evidence-Backed Application Scenarios for Procuring (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine


FLAP Inhibitor Lead Optimization and SAR Expansion

This compound serves as a key intermediate or scaffold-mimic for FLAP (5-lipoxygenase-activating protein) inhibitor programs. The tert-butylthio substituent at the 6-position of the pyridine ring mimics the pharmacophore found in clinical-stage FLAP inhibitors such as GSK2190915 (IC₅₀ 2.6 nM) [3]. The primary aminomethyl group at the 3-position provides a reactive handle for further elaboration (amide coupling, reductive amination, urea formation) to explore SAR around the solvent-exposed region of the binding pocket. Procuring this specific building block, rather than a 6-methylthio or 6-unsubstituted analog, ensures that the steric and lipophilic parameters of the lead series remain within the favored patent landscape [2].

Masked Thiol Intermediate for Bioconjugation and Metal-Organic Framework Synthesis

The tert-butylthio group functions as a stable, acid-labile protecting group for thiols. After incorporation into a larger molecular architecture, the S-t-Bu group can be selectively deprotected under TFA or reductive conditions to reveal the free 6-mercaptopyridine moiety [3]. This strategy is valuable for: (i) preparing thiol-functionalized ligands for metal-organic frameworks (MOFs) or coordination polymers, where the pyridine nitrogen and thiol sulfur can both coordinate metals; (ii) site-specific bioconjugation via disulfide bond formation with cysteine-containing peptides or proteins. The carbon-linked tert-butyl analog lacks this deprotection capability, making the tert-butylthio compound the only viable choice for such applications.

NPY Receptor Antagonist Scaffold Diversification

Patent WO2009110510A1 discloses alkylaminopyridine derivatives as neuropeptide Y (NPY) receptor antagonists, with specific structural embodiments featuring thioether substituents on the pyridine ring [3]. The target compound's 3-aminomethyl group is the critical pharmacophoric element for NPY receptor binding, while the 6-tert-butylthio group modulates receptor subtype selectivity and metabolic stability. Researchers exploring NPY Y1/Y2/Y5 antagonists for obesity, metabolic disorders, or anxiety should prioritize this building block over analogs lacking the bulky thioether, as the patent SAR explicitly favors this substitution pattern for potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Library Member for Hydrophobic Pocket Probing

With a molecular weight of 210.34 g/mol, this compound falls within the fragment space (MW < 300) and possesses both a hydrogen bond donor (primary amine) and a bulky hydrophobic group (tert-butylthio). The estimated clogP of 2.3–3.0 places it in an ideal range for fragment screening libraries targeting hydrophobic sub-pockets of enzymes such as FLAP, kinases, or GPCRs [3]. In fragment library design, the combination of the aminomethyl hydrogen bond anchor and the unique tert-butylthio 'grease' moiety offers a 3D pharmacophore not achievable with simpler pyridine fragments, increasing the probability of identifying novel binding motifs in SPR or NMR-based fragment screens.

Quote Request

Request a Quote for (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.